molecular formula C8H9Cl2N B1597643 2-(2,3-Dichlorophenyl)ethanamine CAS No. 34164-43-7

2-(2,3-Dichlorophenyl)ethanamine

Cat. No.: B1597643
CAS No.: 34164-43-7
M. Wt: 190.07 g/mol
InChI Key: WWRLSNWKOZHYIY-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)ethanamine is an organic compound with the molecular formula C8H9Cl2N It is a derivative of phenethylamine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions

Properties

IUPAC Name

2-(2,3-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRLSNWKOZHYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370484
Record name 2-(2,3-dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34164-43-7
Record name 2-(2,3-dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-DICHLOROPHENYL)ETHANAMINE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)ethanamine typically involves the reaction of 2,3-dichlorobenzyl chloride with ammonia or an amine under appropriate conditions. One common method is the reduction of 2,3-dichlorophenylacetonitrile using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvent, temperature, and pressure are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethanamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2,3-Dichlorophenylacetic acid or 2,3-dichlorobenzaldehyde.

    Reduction: 2,3-Dichlorophenylethylamine.

    Substitution: Various substituted phenethylamines depending on the nucleophile used.

Scientific Research Applications

2-(2,3-Dichlorophenyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)ethanamine
  • 2-(2,5-Difluorophenyl)ethanamine
  • 2-(4-Chlorophenyl)ethanamine

Uniqueness

2-(2,3-Dichlorophenyl)ethanamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to other similar compounds .

Biological Activity

2-(2,3-Dichlorophenyl)ethanamine, also known as a dichlorophenyl derivative of phenethylamine, has garnered attention due to its significant biological activities. This compound is characterized by its unique chemical structure, which influences its interaction with various biological targets, particularly in the context of neurotransmitter regulation and cardiovascular effects.

  • Molecular Formula : C₈H₉Cl₂N
  • Molecular Weight : 190.07 g/mol
  • Physical State : Clear liquid with a density of approximately 1.3 g/cm³

The compound features a dichlorophenyl group attached to an ethanamine structure, with chlorine substituents at the 2 and 3 positions on the phenyl ring. This specific arrangement plays a crucial role in its reactivity and biological activity.

The primary mechanism of action for this compound involves its inhibitory effects on key enzymes related to neurotransmitter metabolism, particularly phenylethanolamine N-methyltransferase (PNMT). This enzyme is pivotal in the biosynthesis of norepinephrine from phenylethanolamines. By inhibiting PNMT, the compound can lead to increased levels of norepinephrine and altered adrenergic signaling pathways, which are essential for regulating blood pressure and other physiological responses.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Antihypertensive Effects : Research indicates that this compound can significantly lower blood pressure in animal models, particularly spontaneously hypertensive rats. The antihypertensive effect is attributed to the inhibition of PNMT, which reduces the synthesis of adrenaline and modulates adrenergic signaling pathways.
  • Neurotransmitter Modulation : The compound's interaction with neurotransmitter systems suggests potential applications in treating conditions related to neurotransmitter dysregulation, such as anxiety or depression.

Hypertension Research

In a study involving spontaneously hypertensive rats treated with varying doses of this compound, researchers observed a dose-dependent reduction in blood pressure. The mechanism was linked to direct inhibition of PNMT activity, which plays a critical role in norepinephrine synthesis.

Pharmacological Investigations

Another study focused on the compound's interaction with adrenergic receptors revealed that it could serve as a lead compound for developing new antihypertensive agents. Binding affinity and inhibitory effects on various receptors were assessed using radiolabeled assays, demonstrating significant potential for therapeutic applications in cardiovascular diseases.

Comparative Analysis

Compound NameBiological ActivityKey Mechanism
This compound Antihypertensive; modulates neurotransmittersInhibition of PNMT
1-(2,3-Dichlorophenyl)ethanamine Similar inhibitory effects on PNMTInhibition of norepinephrine synthesis
2-(4-Chlorophenyl)ethanamine Varies; less focus on cardiovascular effectsDifferent receptor interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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